6-(4-Bromophenyl)pyridazin-3-ol
Overview
Description
6-(4-Bromophenyl)pyridazin-3-ol is a compound that belongs to the class of pyridazinone derivatives, which are heterocyclic compounds with significant pharmaceutical importance. These compounds are known for their diverse biological activities and potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by several other steps to obtain the final compound . Similarly, the synthesis of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine involved a series of reactions, including a Suzuki cross-coupling, to introduce the bromophenyl moiety .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
Pyridazinone derivatives can participate in various chemical reactions, which are essential for their functionalization and potential biological activity. For example, the compound 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine forms hydrogen-bonded dimers through C-H...pi(arene) interactions . These intermolecular interactions can significantly influence the chemical reactivity and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as their crystalline structure, stability, and reactivity, are closely related to their molecular structure. The crystal structure of these compounds can be monoclinic with specific space groups, and they may exhibit intermolecular hydrogen bonding and other non-covalent interactions that affect their packing in the solid state . The basicity of pyridinols, for example, approaches physiological pH with increasing electron density in the ring, and their stability to air oxidation varies depending on the substitution pattern .
Scientific Research Applications
-
Base Oil Improvement
-
Corrosion Inhibitor
-
Medicinal Applications
- Field : Medicinal Chemistry
- Application : Pyridazin-3(2H)-one derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
- Method : The compound is incorporated into established medicinally active molecules, resulting in a wide range of pharmacological effects .
- Results : The compound has shown a diverse range of pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Pyridazine and pyridazinone derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have shown a wide range of pharmacological activities such as antimicrobial .
- Method : The compound is tested against various strains of bacteria and fungi .
- Results : The compound has shown promising antimicrobial activity .
-
Antidepressant Activity
-
Anti-hypertensive Activity
- Field : Medicinal Chemistry
- Application : Pyridazine and pyridazinone derivatives, including “6-(4-Bromophenyl)pyridazin-3-ol”, have shown anti-hypertensive activity .
- Method : The compound is tested in animal models of hypertension .
- Results : The compound has shown promising anti-hypertensive activity .
-
Antiplatelet Activity
-
Anticancer Activity
-
Herbicidal Activity
properties
IUPAC Name |
3-(4-bromophenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDHLGDAZQDUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351033 | |
Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)pyridazin-3-ol | |
CAS RN |
50636-57-2 | |
Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.